molecular formula C12H12N4.C2H4O2<br>C14H16N4O2 B13800888 4-(Phenylazo)benzene-1,3-diamine acetate CAS No. 75660-25-2

4-(Phenylazo)benzene-1,3-diamine acetate

Cat. No.: B13800888
CAS No.: 75660-25-2
M. Wt: 272.30 g/mol
InChI Key: VKWMKHKYDTTYER-UHFFFAOYSA-N
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Description

4-(Phenylazo)benzene-1,3-diamine acetate, also known as chrysoidine acetate, is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene and is characterized by the presence of an azo group (-N=N-) linked to a benzene ring substituted with amino groups. This compound is known for its vibrant orange color and is used in various industrial applications, including dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylazo)benzene-1,3-diamine acetate typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Phenylazo)benzene-1,3-diamine acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets include enzymes and receptors involved in metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylazo)benzene-1,3-diamine acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and azo groups allows for versatile reactivity and applications in various fields .

Properties

CAS No.

75660-25-2

Molecular Formula

C12H12N4.C2H4O2
C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

acetic acid;4-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4)

InChI Key

VKWMKHKYDTTYER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Related CAS

495-54-5 (Parent)

Origin of Product

United States

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